Acetonitrile-2-13C
Overview
Description
Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This isotopically labeled compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound is 13CH3CN, and it has a molecular weight of 42.04 g/mol .
Mechanism of Action
Target of Action
Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a stable isotope of Acetonitrile It’s important to note that this compound is primarily used in research settings, particularly in the field of nuclear magnetic resonance (nmr) spectroscopy, due to its enriched 13c isotope .
Mode of Action
In NMR spectroscopy, this compound can be used as a tracer to study the metabolism and biochemical pathways of acetonitrile in biological systems .
Biochemical Pathways
In general, acetonitrile can be metabolized in the body through the cytochrome p450 enzyme system, leading to the formation of cyanide, which can then be detoxified to thiocyanate . The 13C label in this compound allows for the tracking of these metabolic transformations in NMR studies .
Pharmacokinetics
It’s known that acetonitrile is readily absorbed through the gastrointestinal tract, the skin, and the lungs, and is distributed uniformly in the body .
Result of Action
The use of this compound in nmr studies can provide valuable insights into the metabolism of acetonitrile and its effects on biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, the physical properties of this compound, such as its boiling point (81-82 °C) and density (0.805 g/mL at 25 °C), can be affected by changes in temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile-2-13C can be synthesized through several methods. One common approach involves the reaction of 13C-labeled methyl iodide with sodium cyanide. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction is as follows: [ \text{13CH3I} + \text{NaCN} \rightarrow \text{13CH3CN} + \text{NaI} ]
Industrial Production Methods
Industrial production of this compound often involves the same synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The isotopic purity of the carbon-13 atom is typically 99% .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile-2-13C undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to acetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethylamine using reducing agents such as lithium aluminum hydride.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Acetic acid.
Reduction: Ethylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Acetonitrile-2-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Acetonitrile-1-13C: Another isotopically labeled acetonitrile where the carbon-13 isotope is in the cyano group.
Acetonitrile-d3: Deuterated acetonitrile where the hydrogen atoms are replaced with deuterium.
Acetonitrile-13C2: Acetonitrile labeled with carbon-13 in both the methyl and cyano groups.
Uniqueness
Acetonitrile-2-13C is unique due to the specific placement of the carbon-13 isotope in the methyl group. This specific labeling allows for detailed studies of reaction mechanisms and metabolic pathways involving the methyl group, providing insights that other isotopically labeled compounds may not offer .
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315848 | |
Record name | Acetonitrile-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.045 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-09-4, 31432-55-0 | |
Record name | Acetonitrile-2-13C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonitrile-2-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetonitrile-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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